molecular formula C25H24N4O5 B3206710 N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1040672-03-4

N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B3206710
CAS No.: 1040672-03-4
M. Wt: 460.5 g/mol
InChI Key: HBHBKZXXLQUJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a 1,2,4-oxadiazole ring at position 3 and an acetamide group at position 2. Key structural attributes include:

  • 4-Methoxyphenyl substituents: Both the oxadiazole ring and the acetamide moiety are functionalized with 4-methoxyphenyl groups, imparting electron-donating effects that may enhance resonance stabilization and influence binding interactions.
  • Oxadiazole linkage: The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving metabolic stability in drug design .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-15-13-16(2)29(14-21(30)26-18-7-11-20(33-4)12-8-18)25(31)22(15)24-27-23(28-34-24)17-5-9-19(32-3)10-6-17/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHBKZXXLQUJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Synthesis of the pyridine ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling reactions: The final step involves coupling the oxadiazole and pyridine intermediates with an acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds containing oxadiazole and dihydropyridine structures exhibit anticancer properties. For instance, derivatives similar to N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide have shown cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity :
    • The compound has been evaluated for antimicrobial properties against a range of pathogens. Research indicates that oxadiazole derivatives can disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways . In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of this compound is notable. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways . This application could be particularly beneficial in treating chronic inflammatory diseases.

Data Tables

Application AreaObserved EffectsReferences
AnticancerInduction of apoptosis ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that the introduction of the methoxyphenyl group significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a comparative study involving various oxadiazole compounds, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was significantly lower than that of standard antibiotics.

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory effects of compounds similar to this acetamide indicated that they could effectively reduce edema in animal models of inflammation. The mechanism involved inhibition of NF-kB signaling pathways and reduced expression of COX-2 enzymes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Chloro Groups

  • N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Replaces 4-methoxyphenyl with 4-chlorophenyl on the oxadiazole and introduces a 3-chloro substituent on the acetamide’s phenyl ring. Impact: Chlorine’s electron-withdrawing nature may reduce solubility but enhance stability against oxidative metabolism.

Heterocyclic Ring Variations

  • N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl (S–) linker. This structural shift could redirect biological activity toward different enzymatic targets .

Steric and Electronic Modifications

  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • Incorporates an ethyl group on the triazole and a pyridinyl substituent.
    • Impact : The ethyl group increases steric hindrance, possibly reducing binding to compact active sites. The pyridine ring introduces basicity, which could influence pharmacokinetic properties like tissue distribution .

Data Table: Structural Comparison of Key Analogs

Compound ID Core Structure Key Substituents Heterocycle Type Molecular Weight (g/mol)
Target Compound Dihydropyridinone 4-Methoxyphenyl (oxadiazole and acetamide), 4,6-dimethyl 1,2,4-Oxadiazole ~493.5 (estimated)
Analog Dihydropyridinone 4-Chlorophenyl (oxadiazole), 3-chloro-4-methoxyphenyl (acetamide), 4,6-dimethyl 1,2,4-Oxadiazole 542.4 (reported)
Analog Acetamide-Triazole 4-Methoxyphenyl (acetamide), 4-methylpyridinyl (triazole) 1,2,4-Triazole ~440.5 (estimated)
Analog Triazole-Sulfanyl 4-Chloro-2-methoxy-5-methylphenyl, ethyl, pyridinyl 1,2,4-Triazole ~475.0 (estimated)

Research Implications and Inferred Bioactivity

  • Oxadiazole vs. Triazole : Oxadiazoles are associated with antimicrobial and anti-inflammatory activities due to their ability to mimic carboxylate groups. Triazoles, particularly 1,2,4-triazoles, are linked to antifungal and kinase inhibitory effects .
  • Methoxy Substitution : The target compound’s 4-methoxyphenyl groups may enhance blood-brain barrier penetration compared to chloro-substituted analogs, making it a candidate for central nervous system targets .
  • Synthetic Considerations : The synthesis of such compounds often involves cyclization reactions (e.g., Huisgen cycloaddition for triazoles) or palladium-catalyzed couplings for aryl substitutions, as seen in .

Biological Activity

N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antimicrobial activities, alongside structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

C25H28N4O4\text{C}_{25}\text{H}_{28}\text{N}_{4}\text{O}_{4}

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole and pyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Key Findings:

  • Inhibition of Cell Proliferation : The compound demonstrated potent antiproliferative effects with a GI50 value indicating effective inhibition in cancer cell lines (e.g., A549 lung cancer cells) .
  • Mechanism of Action : The presence of the oxadiazole moiety enhances binding affinity to specific targets involved in cancer cell proliferation .
CompoundCell LineGI50 (nM)Reference
N-(4-methoxyphenyl)-2-{...}A54926
Similar Oxadiazole DerivativeHT2922

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of both oxadiazole and methoxyphenyl groups.

Key Findings:

  • Broad-Spectrum Activity : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria, with specific effectiveness noted against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The electron-donating groups (e.g., -OCH3) are believed to enhance membrane permeability of bacterial cells, facilitating the compound's entry and subsequent action .
Bacterial StrainActivity LevelReference
Staphylococcus aureusSignificant
Escherichia coliModerate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Known for enhancing biological activity through improved binding interactions with target proteins.
  • Methoxy Substituents : These groups are crucial for increasing lipophilicity and cellular uptake.
  • Pyridine Derivative : Contributes to the overall stability and reactivity of the compound.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative demonstrated a 70% reduction in tumor size in animal models when administered at a specific dosage over four weeks .
  • Case Study 2 : Clinical trials involving related oxadiazole compounds showed promising results in phase II trials for patients with advanced solid tumors .

Q & A

Q. What are the recommended synthetic routes for this compound, and what factors influence reaction efficiency?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring, followed by coupling with a substituted pyridinone-acetamide moiety. Key steps include:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., PCl₃ or polyphosphoric acid) .
  • Pyridinone-Acetamide Assembly: Alkylation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine intermediates using chloroacetamide derivatives in the presence of K₂CO₃ or DMF as a base .
  • Coupling Reactions: Suzuki-Miyaura or nucleophilic substitution to link the oxadiazole and pyridinone-acetamide moieties .

Critical Factors:

  • Reagent Purity: Impurities in starting materials (e.g., 4-methoxyphenyl derivatives) can reduce yields .
  • Reaction Time: Extended reaction times (>12 hours) improve oxadiazole ring cyclization but may degrade heat-sensitive intermediates .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield RangeKey Reference
Oxadiazole FormationAmidoxime + PCl₃, 80°C, 6 hrs60-75%
Pyridinone AlkylationK₂CO₃/DMF, RT, 24 hrs45-60%
Final CouplingPd(PPh₃)₄, Dioxane, 90°C, 8 hrs50-70%

Q. How should researchers characterize the compound's structure using spectroscopic methods?

Methodological Answer: A combination of spectroscopic techniques is essential:

  • ¹H/¹³C NMR: Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinone carbonyl at δ 165–170 ppm) .
  • IR Spectroscopy: Confirm key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide; oxadiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regioselectivity for crystalline derivatives .

Example Data Interpretation:

  • A singlet integrating for 3H in ¹H NMR at δ 3.8 ppm confirms the methoxy group .
  • A molecular ion peak at m/z 430.2 ([M+H]⁺) aligns with the expected molecular formula .

Advanced Research Questions

Q. What strategies can optimize the compound's bioactivity through structural modifications?

Methodological Answer: Focus on modifying the:

  • Oxadiazole Ring: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability .
  • Pyridinone Core: Replace methyl groups with bulkier substituents (e.g., ethyl, isopropyl) to improve target binding .
  • Acetamide Linker: Incorporate heterocyclic or sulfonamide groups to modulate solubility and bioavailability .

Case Study: Substituting the 4-methoxyphenyl group with a 4-fluorophenyl moiety increased in vitro kinase inhibition by 30%, likely due to enhanced hydrophobic interactions .

Q. How to analyze contradictory data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from:

  • Metabolic Instability: Use LC-MS/MS to identify metabolites that reduce bioavailability .
  • Protein Binding: Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free drug concentration .
  • Species-Specific Differences: Compare pharmacokinetic profiles in rodents vs. human hepatocyte models .

Resolution Workflow:

  • Validate in vitro assays using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Conduct in vivo PK/PD studies with deuterated analogs to track compound degradation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .
  • First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.